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Compound of Interest

Compound Name: 2-Bromo-6-tert-butoxypyridine

Cat. No.: B1517316

An In-depth Technical Guide to 2-Bromo-6-tert-butoxypyridine: Properties, Synthesis, and
Applications in Modern Drug Discovery

Abstract

2-Bromo-6-tert-butoxypyridine is a substituted pyridine derivative that has emerged as a
versatile building block in organic synthesis and medicinal chemistry. Its unique structural
arrangement, featuring a reactive bromine atom at the 2-position and a sterically bulky tert-
butoxy group at the 6-position, provides a valuable scaffold for constructing complex molecular
architectures. The bromine atom serves as a key functional handle for a wide range of
transformations, most notably palladium-catalyzed cross-coupling reactions, while the tert-
butoxy group modulates the molecule's electronic properties and solubility. This guide offers a
comprehensive overview of the essential physical and chemical properties of 2-Bromo-6-tert-
butoxypyridine, details a robust synthetic protocol, and explores its reactivity and strategic
applications in the field of drug development.

Physicochemical and Structural Properties

Accurate characterization of a reagent is fundamental to its effective application in research
and development. 2-Bromo-6-tert-butoxypyridine is typically a colorless to light yellow liquid
at room temperature, and its core properties are summarized below.[1] These properties are
critical for determining appropriate reaction conditions, purification methods, and storage
protocols.
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Property Value Source(s)
CAS Number 949160-14-9 [1][2]
Molecular Formula CoH12BrNO [11[2][3]
Molecular Weight 230.11 g/mol [2][3]
IUPAC Name 2-bromo-6-(tert-butoxy)pyridine  [2]
Appearance Colorless to Yellow Liquid [1]

Predicted Boiling Point

247.7+20.0 °C

[1]

Predicted Density

1.334 £ 0.06 g/cm?

[1]

Purity

Typically =297%

[1](2]

Storage Conditions

Store under inert gas (Nitrogen
or Argon) at 2-8°C

[1]
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Spectroscopic Characterization

The structural elucidation of 2-Bromo-6-tert-butoxypyridine relies on a combination of

standard spectroscopic techniques, which are essential for confirming its identity and purity

after synthesis or before use.[4]

» Nuclear Magnetic Resonance (*H and 3C NMR): *H NMR spectroscopy is used to verify the

proton environment. The spectrum would characteristically show a singlet for the nine

equivalent protons of the tert-butyl group and distinct signals in the aromatic region for the

three protons on the pyridine ring. 3C NMR would confirm the presence of nine unique

carbon atoms, including the quaternary carbon of the tert-butyl group and the carbon atoms

of the pyridine ring, with the carbon atom bonded to bromine showing a characteristic shift.

Spectroscopic data for this compound is available in databases like ChemicalBook for

comparison.[5]

« Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The

spectrum would exhibit characteristic C-O stretching vibrations for the ether linkage and C=N
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and C=C stretching frequencies associated with the pyridine ring.

e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the
compound.[4] The analysis would show a molecular ion peak (M+) corresponding to the
molecular weight of 230.11 g/mol , with a characteristic isotopic pattern (M+2 peak of similar
intensity) due to the presence of the bromine atom.

Synthesis and Reaction Mechanism

The synthesis of 2-Bromo-6-tert-butoxypyridine is efficiently achieved via a nucleophilic
aromatic substitution reaction. A common and effective strategy involves the reaction of 2,6-
dibromopyridine with a suitable alkoxide, such as potassium tert-butoxide.

The choice of potassium tert-butoxide serves a dual purpose: it is both a strong, non-
nucleophilic base and the source of the incoming tert-butoxy nucleophile. The reaction is
typically performed in an aprotic polar solvent like Dimethylformamide (DMF) or
Tetrahydrofuran (THF) to facilitate the dissolution of the reagents and promote the substitution
mechanism. The electron-deficient nature of the pyridine ring, further activated by two electron-
withdrawing bromine atoms, makes it susceptible to nucleophilic attack, allowing for the
displacement of one of the bromide ions.
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Starting Materials Reaction Conditions

2,6-Dibromopyridine Potassium tert-butoxide (KOtBu) Anhydrous THF or DMF 0°C to Room Temp.

Y A4

> Nucleophilic Aromatic Substitution ~ ><---------------——--—— !

Aqueous Workup & Extraction

Column Chromatography

2-Bromo-6-tert-butoxypyridine

Click to download full resolution via product page
Caption: General workflow for the synthesis of 2-Bromo-6-tert-butoxypyridine.

Experimental Protocol: Synthesis of 2-Bromo-6-tert-
butoxypyridine

This protocol is adapted from established procedures for analogous etherification reactions on
dihalopyridines.[6]

e Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer and under an inert nitrogen atmosphere, add 2,6-dibromopyridine (1.0 eq).

» Dissolution: Add anhydrous THF (or DMF) to dissolve the starting material completely.
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Reagent Addition: Cool the solution to 0°C using an ice bath. Add potassium tert-butoxide
(1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low. The bulky
tert-butoxide favors mono-substitution.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 12-18 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium
chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl
acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. Purify the crude residue by flash
column chromatography on silica gel to yield the final product.

Chemical Reactivity and Applications in Drug
Development

The primary utility of 2-Bromo-6-tert-butoxypyridine in medicinal chemistry lies in its function
as a versatile synthetic intermediate.[3] The bromine atom at the 2-position provides a reactive
site for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental
transformations in the construction of novel pharmaceutical agents.[7][8]

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling
reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds,
enabling the introduction of diverse aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in
synthesizing compounds targeting a wide range of biological receptors.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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The ability to undergo these transformations allows for the systematic modification of the
pyridine core, making 2-Bromo-6-tert-butoxypyridine a valuable building block for generating
compound libraries for high-throughput screening in drug discovery campaigns.[7][9]

Caption: Utility of 2-Bromo-6-tert-butoxypyridine in cross-coupling reactions.

Safety and Handling

As with any laboratory chemical, proper handling of 2-Bromo-6-tert-butoxypyridine is
essential. It is classified with the signal word "Warning" and is associated with the following
hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard precautionary measures should be followed, including working in a well-ventilated
fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and
avoiding inhalation, ingestion, and skin contact. The compound should be stored in a tightly
sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

2-Bromo-6-tert-butoxypyridine is a high-value synthetic intermediate with a well-defined set
of physical and chemical properties. Its strategic importance is rooted in the orthogonal
reactivity of its functional groups—the versatile bromine atom ready for cross-coupling and the
stable tert-butoxy group that modulates electronic character. The straightforward synthesis and
predictable reactivity make it an indispensable tool for medicinal chemists and researchers in
the development of novel therapeutics, enabling the efficient construction of diverse and
complex molecular scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1517316?utm_src=pdf-custom-synthesis
https://www.cookechem.com/Detail/BD8827347.htm
https://www.achemblock.com/t101956-2-bromo-6-tert-butoxy-pyridine.html
https://www.achemblock.com/t101956-2-bromo-6-tert-butoxy-pyridine.html
https://cymitquimica.com/products/3D-ZMB16014/2-bromo-6-tert-butoxypyridine/
https://www.researchgate.net/publication/397081539_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis
https://m.chemicalbook.com/SpectrumEN_949160-14-9_HNMR.htm
https://prepchem.com/2-bromo-6-phenoxypyridine/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_2_Bromo_3_methoxypyridine_in_Medicinal_Chemistry_Research.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Bromo_3_methoxypyridine_in_Pharmaceutical_Development.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_The_Use_of_Tert_butyl_6_bromohexanoate_in_Fragment_Based_Drug_Discovery.pdf
https://www.benchchem.com/product/b1517316#physical-and-chemical-properties-of-2-bromo-6-tert-butoxypyridine
https://www.benchchem.com/product/b1517316#physical-and-chemical-properties-of-2-bromo-6-tert-butoxypyridine
https://www.benchchem.com/product/b1517316#physical-and-chemical-properties-of-2-bromo-6-tert-butoxypyridine
https://www.benchchem.com/product/b1517316#physical-and-chemical-properties-of-2-bromo-6-tert-butoxypyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1517316?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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